4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H9N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
It is known to be used in the preparation of pyridopyrimidines and naphthyridines as inhibitors of akt kinase for the treatment of cancer .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in the preparation of inhibitors of akt kinase suggests it may have potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the context of biochemical reactions
Cellular Effects
Given its role in the synthesis of inhibitors of Akt kinase, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to store this compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 with an amino group . Another method involves the reaction of cyanohydrin derivatives with methanol sodium and methylthio urea under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents like tetrahydrofuran and reagents such as methanol sodium and methylthio urea .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It undergoes nucleophilic substitution reactions, where the amino or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
- 4-Chloro-2-methylthiopyrimidine
- 2-Aminopyrimidine derivatives
Comparison: Compared to its analogs, 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde exhibits unique properties due to the presence of both amino and methylthio groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESZODLOWUYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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